molecular formula C11H11NO7 B181915 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one CAS No. 960-52-1

4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one

Cat. No. B181915
CAS RN: 960-52-1
M. Wt: 269.21 g/mol
InChI Key: JMAOAQFSDJMMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one (TBN) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBN is a synthetic derivative of the natural compound, harmaline, which is found in the seeds of the Peganum harmala plant. In

Scientific Research Applications

4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one has been investigated for its potential therapeutic applications in a variety of scientific research studies. One of the most promising applications of 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one is in the treatment of cancer. 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. Additionally, 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one has been investigated for its potential as an antidepressant and anxiolytic agent, due to its ability to modulate the activity of serotonin receptors in the brain.

Mechanism of Action

The mechanism of action of 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one is not fully understood, but it is thought to involve the modulation of serotonin receptors in the brain. 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. By modulating the activity of this receptor, 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one may be able to exert its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one has been shown to have a number of biochemical and physiological effects in scientific research studies. In addition to its potential as a chemotherapeutic agent and antidepressant/anxiolytic, 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one has also been investigated for its potential as an anti-inflammatory agent. 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one has been shown to inhibit the production of pro-inflammatory cytokines in vitro, and may have potential as a treatment for inflammatory conditions such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one in lab experiments is its potential as a chemotherapeutic agent. 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and may have potential as a treatment for a variety of different types of cancer. However, one of the main limitations of using 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one in lab experiments is its low yield and high cost. Additionally, 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one has not yet been extensively studied in clinical trials, and more research is needed to fully understand its potential therapeutic applications.

Future Directions

There are a number of different future directions for research on 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one. One potential area of research is in the development of new chemotherapeutic agents based on the structure of 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one. Additionally, more research is needed to fully understand the mechanism of action of 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one, and to determine its potential as an antidepressant/anxiolytic and anti-inflammatory agent. Finally, more clinical trials are needed to determine the safety and efficacy of 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one in humans, and to identify any potential side effects or drug interactions.

Synthesis Methods

The synthesis of 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one involves the reaction of harmaline with nitric acid and acetic anhydride. The resulting product is then purified using column chromatography. The yield of 4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one is typically low, but the compound can be obtained in pure form using this method.

properties

CAS RN

960-52-1

Product Name

4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one

Molecular Formula

C11H11NO7

Molecular Weight

269.21 g/mol

IUPAC Name

4,5,6-trimethoxy-7-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H11NO7/c1-16-8-5-4-19-11(13)6(5)7(12(14)15)9(17-2)10(8)18-3/h4H2,1-3H3

InChI Key

JMAOAQFSDJMMJP-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C2=C1COC2=O)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)[N+](=O)[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.